(2R)-2-(3,4-Dimethoxyphenyl)thiazolidine-4-carboxylic acid
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Overview
Description
®-2-(3,4-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,4-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
®-2-(3,4-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(3,4-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents at the 2 and 4 positions.
Uniqueness
®-2-(3,4-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C12H15NO4S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
(4R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)/t8-,11?/m0/s1 |
InChI Key |
VVYKDOVBUSRSCZ-YMNIQAILSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2N[C@@H](CS2)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC |
Origin of Product |
United States |
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